N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline
Overview
Description
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline: is a chemical compound with the molecular formula C18H22FNO and a molecular weight of 287.37 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with 2-(4-tert-butylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline is used in various scientific research applications, including:
Proteomics: As a biochemical reagent for studying protein interactions and functions.
Biochemical Studies: Used in assays to investigate enzyme activities and metabolic pathways.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-chloroaniline
- N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-bromoaniline
- N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-iodoaniline
Uniqueness
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline is unique due to the presence of the fluoro group , which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs .
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-18(2,3)14-8-10-15(11-9-14)21-13-12-20-17-7-5-4-6-16(17)19/h4-11,20H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFWXNFPGQORAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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